molecular formula C12H14ClFN2 B2370000 7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride CAS No. 2197061-82-6

7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride

Cat. No.: B2370000
CAS No.: 2197061-82-6
M. Wt: 240.71
InChI Key: PUBPPEMIRZSWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the 7th position of the indole ring and a pyrrolidine group at the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and pyrrolidine.

    Formation of the Indole Derivative: The 7-fluoroindole undergoes a nucleophilic substitution reaction with pyrrolidine under basic conditions to form the desired indole derivative.

    Hydrochloride Salt Formation: The indole derivative is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the pyrrolidine group contributes to its binding affinity and selectivity.

Properties

IUPAC Name

7-fluoro-3-pyrrolidin-3-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2.ClH/c13-11-3-1-2-9-10(7-15-12(9)11)8-4-5-14-6-8;/h1-3,7-8,14-15H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBPPEMIRZSWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CNC3=C2C=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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